THR-beta agonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THR-beta agonist 5 is a selective thyroid hormone receptor-beta agonist. Thyroid hormones play a crucial role in regulating metabolism, growth, and development. The thyroid hormone receptor-beta isoform is primarily expressed in the liver and is responsible for many of the beneficial effects of thyroid hormones on lipid metabolism and cholesterol regulation .
Vorbereitungsmethoden
The synthesis of THR-beta agonist 5 involves several steps, including the formation of heterocyclic compounds. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity. For example, a patent describes the preparation of a heterocyclic THR-beta receptor agonist compound, which involves multiple steps of chemical reactions and purification processes .
Analyse Chemischer Reaktionen
THR-beta agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may undergo oxidation to form a more oxidized derivative or reduction to form a reduced derivative .
Wissenschaftliche Forschungsanwendungen
THR-beta agonist 5 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat nonalcoholic steatohepatitis (NASH) and other metabolic disorders. The compound has shown promise in reducing liver fat and improving lipid metabolism . In biology, it is used to study the role of thyroid hormone receptors in various physiological processes. In industry, it may be used in the development of new therapeutic agents targeting thyroid hormone pathways .
Wirkmechanismus
The mechanism of action of THR-beta agonist 5 involves its selective binding to the thyroid hormone receptor-beta isoform. This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and cholesterol regulation. The molecular targets include genes involved in fatty acid oxidation and mitochondrial biogenesis . The pathways involved are primarily related to thyroid hormone signaling and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
THR-beta agonist 5 is unique in its high selectivity for the thyroid hormone receptor-beta isoform. Similar compounds include resmetirom (MGL-3196) and eprotirome (KB2115), which also target the thyroid hormone receptor-beta but may differ in their chemical structure and pharmacokinetic properties . This compound stands out due to its specific binding affinity and potential therapeutic applications in metabolic disorders .
Eigenschaften
Molekularformel |
C22H23N5O2 |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-[3,5-dimethyl-4-[(3-propan-2-yl-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C22H23N5O2/c1-12(2)18-10-23-19-6-5-15(25-21(18)19)9-17-13(3)7-16(8-14(17)4)27-22(29)26-20(28)11-24-27/h5-8,10-12,23H,9H2,1-4H3,(H,26,28,29) |
InChI-Schlüssel |
CWCCBORCBHQGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=NC3=C(C=C2)NC=C3C(C)C)C)N4C(=O)NC(=O)C=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.